Cas no 1504902-79-7 (Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro-)

Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro-, is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a cyclobutyl substituent at the 2-position. Its partially saturated structure enhances stability while retaining reactivity for further functionalization. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore, particularly in kinase inhibition and CNS-targeted applications. The cyclobutyl moiety contributes to conformational rigidity, which may improve binding selectivity. Its synthetic versatility allows for derivatization at multiple sites, making it a valuable intermediate for drug discovery and biochemical research. The compound's balanced lipophilicity and steric profile further support its utility in lead optimization.
Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- structure
1504902-79-7 structure
商品名:Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro-
CAS番号:1504902-79-7
MF:C11H15N3
メガワット:189.256901979446
CID:5219498

Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- 化学的及び物理的性質

名前と識別子

    • Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro-
    • インチ: 1S/C11H15N3/c1-2-8(3-1)11-13-7-9-6-12-5-4-10(9)14-11/h7-8,12H,1-6H2
    • InChIKey: SXDZHXOKBVCUHI-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CCC2)=NC=C2CNCCC2=N1

Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-328396-0.1g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
0.1g
$817.0 2023-02-23
Enamine
EN300-328396-10.0g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
10.0g
$3992.0 2023-02-23
Enamine
EN300-328396-0.5g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
0.5g
$891.0 2023-02-23
Enamine
EN300-328396-2.5g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
2.5g
$1819.0 2023-02-23
Enamine
EN300-328396-0.25g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
0.25g
$855.0 2023-02-23
Enamine
EN300-328396-1.0g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
1g
$0.0 2023-06-07
Enamine
EN300-328396-0.05g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
0.05g
$780.0 2023-02-23
Enamine
EN300-328396-5.0g
2-cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
1504902-79-7
5.0g
$2692.0 2023-02-23

Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- 関連文献

Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro-に関する追加情報

Comprehensive Overview of Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- (CAS No. 1504902-79-7)

The compound Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- (CAS No. 1504902-79-7) is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique pyrido[4,3-d]pyrimidine scaffold, combined with a cyclobutyl substituent, makes it a promising candidate for targeting various biological pathways. Researchers are particularly interested in its potential applications in kinase inhibition, cancer therapy, and neurodegenerative disease treatment, aligning with current trends in precision medicine and targeted drug development.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in high-throughput screening and computational drug design. The structural features of 2-cyclobutyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine offer excellent opportunities for optimizing pharmacokinetic properties, such as bioavailability and metabolic stability. This compound's tetrahydro ring system enhances its rigidity, potentially improving binding affinity to therapeutic targets like protein kinases or G-protein-coupled receptors (GPCRs), which are hot topics in pharmaceutical research.

From a synthetic perspective, the preparation of CAS 1504902-79-7 involves multi-step organic transformations, including cyclization and functional group modifications. Chemists often explore microwave-assisted synthesis or flow chemistry techniques to improve yield and reduce reaction times—methods frequently searched by professionals in organic synthesis forums. The cyclobutyl moiety introduces steric constraints that can be leveraged to fine-tune selectivity, a critical factor in reducing off-target effects in drug candidates.

The pharmacological potential of Pyrido[4,3-d]pyrimidine derivatives is further highlighted by their resemblance to purine bases, enabling interactions with ATP-binding sites. This property aligns with growing interest in allosteric modulators and fragment-based drug discovery, as evidenced by frequent queries in PubMed and Google Scholar. Moreover, its hydrogen-bond acceptor/donor profile makes it a versatile scaffold for designing central nervous system (CNS)-penetrant compounds, addressing challenges in treating brain disorders.

Environmental and green chemistry considerations are also relevant to 1504902-79-7, as researchers seek sustainable synthetic routes. Topics like catalytic reduction and biodegradable solvents often accompany discussions about such compounds in ACS Sustainable Chemistry journals. Additionally, computational tools like molecular docking and QSAR modeling are frequently employed to predict its interactions, reflecting the integration of AI-driven drug discovery in modern workflows.

In conclusion, Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro- represents a compelling case study in the intersection of structure-activity relationships and therapeutic innovation. Its CAS registry number (1504902-79-7) serves as a gateway for researchers exploring kinase inhibitors, neuroprotective agents, or chemical biology probes, making it a subject of enduring relevance in both academic and industrial settings.

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